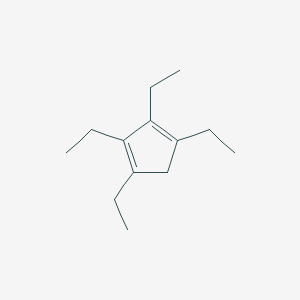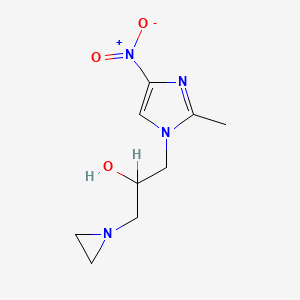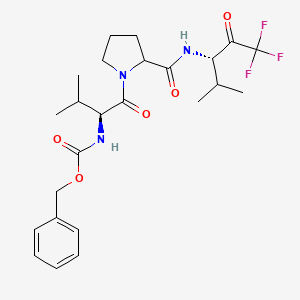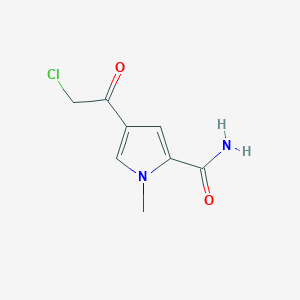
1,2,3,4-Tetraethylcyclopenta-1,3-diene
Overview
Description
1,2,3,4-Tetraethylcyclopenta-1,3-diene is an organic compound with the molecular formula C13H22. It is a derivative of cyclopentadiene, where four ethyl groups are substituted at the 1, 2, 3, and 4 positions of the cyclopentadiene ring.
Preparation Methods
The synthesis of 1,2,3,4-Tetraethylcyclopenta-1,3-diene typically involves the alkylation of cyclopentadiene. One common method includes the reaction of cyclopentadiene with ethyl bromide in the presence of a strong base such as sodium hydride. The reaction proceeds through a series of steps involving the formation of intermediate compounds, which are then further reacted to yield the desired tetraethyl-substituted product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of catalysts and controlled reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1,2,3,4-Tetraethylcyclopenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the ethyl groups, where halogens or other substituents can be introduced using reagents like halogens or sulfonyl chlorides
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or acids, while reduction results in alkanes .
Scientific Research Applications
1,2,3,4-Tetraethylcyclopenta-1,3-diene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Research into its biological activity is ongoing, with studies exploring its potential as a bioactive compound.
Medicine: Its derivatives are being investigated for their potential therapeutic properties.
Industry: It is used in the production of polymers and other materials due to its unique structural properties .
Mechanism of Action
The mechanism by which 1,2,3,4-Tetraethylcyclopenta-1,3-diene exerts its effects involves its interaction with various molecular targets. In chemical reactions, it acts as a diene in Diels-Alder reactions, forming cyclohexene derivatives. The electron-rich nature of the diene allows it to react with electron-deficient dienophiles, leading to the formation of cyclic compounds .
Comparison with Similar Compounds
1,2,3,4-Tetraethylcyclopenta-1,3-diene can be compared with other substituted cyclopentadienes such as:
1,2,3,4-Tetramethylcyclopentadiene: Similar in structure but with methyl groups instead of ethyl groups, leading to different reactivity and applications.
1,2,3,4,5-Pentamethylcyclopentadiene: Contains an additional methyl group, which further alters its chemical properties and uses.
1,2,3,4-Tetraphenylcyclopentadiene: Substituted with phenyl groups, making it more sterically hindered and affecting its reactivity.
These comparisons highlight the unique properties of this compound, particularly its balance of steric and electronic effects, which make it valuable in various applications.
Properties
IUPAC Name |
1,2,3,4-tetraethylcyclopenta-1,3-diene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22/c1-5-10-9-11(6-2)13(8-4)12(10)7-3/h5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRJEKTWCTVQKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(C1)CC)CC)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60560014 | |
| Record name | 1,2,3,4-Tetraethylcyclopenta-1,3-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10515-15-8 | |
| Record name | 1,2,3,4-Tetraethylcyclopenta-1,3-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethanamine dihydrochloride](/img/structure/B3363725.png)
![1-[4-(Cyclopentanesulfonyl)phenyl]ethan-1-one](/img/structure/B3363728.png)



![2-chloro-N-{[(2-ethylphenyl)carbamoyl]methyl}acetamide](/img/structure/B3363758.png)

![N-benzyl-2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B3363770.png)
![2-Chloro-1-[4-(3-nitrobenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B3363772.png)
![2-chloro-N-{[4-(difluoromethoxy)phenyl]methyl}acetamide](/img/structure/B3363779.png)
![2-chloro-N-[(4-fluoro-3-methylphenyl)methyl]acetamide](/img/structure/B3363785.png)
![5-[4-(2-Chloroacetyl)piperazin-1-yl]-2-methyl-1,3-oxazole-4-carbonitrile](/img/structure/B3363792.png)

